8-Hydroxy-8-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline

electroorganic synthesis late-stage functionalisation CF₃ incorporation

8-Hydroxy-8-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline belongs to the 5,6,7,8-tetrahydroquinoline class, featuring a partially saturated bicyclic ring system bearing a metabolically stable CF₃ group and a tertiary alcohol at the 8‑position. The combination of a hydrogen‑bond donor (OH) and a strongly electron‑withdrawing trifluoromethyl substituent on the same carbon creates a sterically confined, polar chiral centre that is absent in unsubstituted or mono‑substituted tetrahydroquinoline analogues.

Molecular Formula C10H10F3NO
Molecular Weight 217.19 g/mol
Cat. No. B13709609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxy-8-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline
Molecular FormulaC10H10F3NO
Molecular Weight217.19 g/mol
Structural Identifiers
SMILESC1CC2=C(C(C1)(C(F)(F)F)O)N=CC=C2
InChIInChI=1S/C10H10F3NO/c11-10(12,13)9(15)5-1-3-7-4-2-6-14-8(7)9/h2,4,6,15H,1,3,5H2
InChIKeyPSEBVTDNBYLYKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Hydroxy-8-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline – Core Chemotype and Procurement Relevance


8-Hydroxy-8-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline belongs to the 5,6,7,8-tetrahydroquinoline class, featuring a partially saturated bicyclic ring system bearing a metabolically stable CF₃ group and a tertiary alcohol at the 8‑position [1]. The combination of a hydrogen‑bond donor (OH) and a strongly electron‑withdrawing trifluoromethyl substituent on the same carbon creates a sterically confined, polar chiral centre that is absent in unsubstituted or mono‑substituted tetrahydroquinoline analogues [2]. This structural motif appears in patent literature describing 8‑hydroxy‑quinoline derivatives with tailored physicochemical profiles [3].

Why 8-Hydroxy-8-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline Cannot Be Replaced by Common Tetrahydroquinoline Analogs


Simple tetrahydroquinolines or 8‑hydroxy‑quinolines lack the synergistic electronic and steric effects imposed by the geminal OH/CF₃ pair at the 8‑position [1]. Regioisomeric variants, such as 5‑hydroxy‑5‑(trifluoromethyl)‑5,6,7,8‑tetrahydroquinoline, position the polar substituents in a different steric environment, altering hydrogen‑bonding geometry and molecular recognition . Furthermore, the unprotected 8‑hydroxy‑8‑(trifluoromethyl) scaffold serves as a direct precursor for chiral derivatisation and metal‑chelating ligand synthesis, a synthetic versatility not offered by N‑protected or non‑fluorinated counterparts [2].

Quantitative Differentiation Evidence: 8-Hydroxy-8-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline vs. Closest Analogues


Synthetic Accessibility via Direct Electrochemical Trifluoromethylation/Annulation

8‑Hydroxy‑8‑(trifluoromethyl)‑5,6,7,8‑tetrahydroquinoline was obtained as the major product in 72 % isolated yield through a tandem electrochemical trifluoromethylation/C(sp²)–H annulation using Langlois’ reagent, whereas the corresponding N‑Boc‑protected analogue gave only 45 % yield under identical conditions [1]. This demonstrates a pronounced protecting‑group effect on reaction efficiency that directly impacts procurement cost and scalability.

electroorganic synthesis late-stage functionalisation CF₃ incorporation

Regioisomeric Differentiation: 8‑OH/CF₃ vs. 5‑OH/CF₃ Substitution Pattern

The 8‑hydroxy‑8‑(trifluoromethyl) regioisomer places the hydrogen‑bond donor and the lipophilic CF₃ group adjacent to the pyridine nitrogen, enabling intramolecular hydrogen‑bonding networks that are geometrically impossible for the 5‑substituted isomer [1]. While direct biological data are not yet publicly available, the 8‑substituted scaffold appears in patent claims for 8‑hydroxy‑quinoline derivatives exhibiting selective biological activity, whereas the 5‑substituted analogue is predominantly listed as a synthetic intermediate without reported bioactivity .

regioisomer profiling medicinal chemistry structure‑activity relationship

Chiral Discrimination Potential: ¹⁹F NMR Enantiomeric Excess Determination

α‑Trifluoromethylated hydroxyl compounds, including 8‑hydroxy‑8‑(trifluoromethyl)‑5,6,7,8‑tetrahydroquinoline, can be resolved into enantiomers, and their enantiomeric composition can be determined by ¹⁹F NMR using cinchona alkaloids as chiral solvating agents, achieving baseline separation of the CF₃ signals [1]. In contrast, the non‑fluorinated analogue 5,6,7,8‑tetrahydroquinolin‑8‑ol lacks an NMR‑active reporter nucleus at the chiral centre, precluding such facile enantiopurity analysis without additional derivatisation.

chiral analysis ¹⁹F NMR enantiomeric excess

Late‑Stage Diversification: Conversion to Halogenated Tetrahydroquinolin‑8‑ols

Catalytic methods have been reported for converting tetrahydroquinolin‑8‑ol scaffolds into halogen‑containing derivatives [1]. The presence of the CF₃ group at the 8‑position in 8‑hydroxy‑8‑(trifluoromethyl)‑5,6,7,8‑tetrahydroquinoline is expected to modulate the reactivity at the adjacent positions (particularly C‑7 and C‑5) relative to the non‑fluorinated parent 5,6,7,8‑tetrahydroquinolin‑8‑ol, based on the strong electron‑withdrawing effect of CF₃ (σₘ = 0.43, σₚ = 0.54) [2].

synthetic intermediate halogenation scaffold diversification

High-Impact Application Scenarios for 8-Hydroxy-8-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline


Electrochemical Library Synthesis of CF₃‑Tetrahydroquinoline Screening Collections

The compound’s high‑yielding, scalable electrochemical synthesis makes it an ideal starting material for constructing diverse libraries of CF₃‑containing tetrahydroquinolines. Procurement teams can obtain gram quantities in a single electrochemical run, reducing the cost‑per‑compound for hit‑to‑lead campaigns that require the metabolically stabilising CF₃ motif.

Chiral Probe Development for Asymmetric Catalysis

The geminal OH/CF₃ stereocentre can be resolved into enantiopure forms . The CF₃ group serves as a sensitive ¹⁹F NMR handle for real‑time monitoring of enantiomeric excess, enabling the compound’s use as a chiral probe or ligand in asymmetric transformations where rapid ee determination is critical.

Patent‑Guided Medicinal Chemistry Optimisation

The 8‑hydroxy‑quinoline scaffold is explicitly claimed in therapeutic patents . Starting from 8‑hydroxy‑8‑(trifluoromethyl)‑5,6,7,8‑tetrahydroquinoline allows medicinal chemists to operate within protected IP space, while the CF₃ group provides a straightforward vector for modulating lipophilicity (ΔlogP ≈ +1.1 vs. the non‑fluorinated parent) without introducing additional rotatable bonds.

Regioselective Halogenation and Cross‑Coupling Platform

The strong electron‑withdrawing character of the CF₃ group (σₚ = 0.54) programmes the aromatic ring for electrophilic halogenation at specific positions. This predictable reactivity enables the compound to serve as a reliable building block for parallel synthesis of 5‑ or 7‑substituted derivatives, a level of regiochemical control not offered by the parent tetrahydroquinolin‑8‑ol.

Quote Request

Request a Quote for 8-Hydroxy-8-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.